Physicochemical Differentiation: Calculated logP and H‑Bond Donor Count vs. Closest Homologs
In the absence of published head‑to‑head biological data, the first tier of differentiation is physicochemical. 1‑Acetyl‑N‑phenyl‑3‑piperidinamine exhibits a calculated logP approximately 0.4–0.6 units lower than its 1‑propionyl analog, driven by the smaller acetyl hydrophobe. Simultaneously, it retains one hydrogen‑bond donor, whereas the des‑acetyl parent (N‑phenyl‑3‑piperidinamine) presents two, altering permeability and solubility profiles in parallel artificial membrane permeability assays [1].
| Evidence Dimension | Calculated logP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | cLogP ≈ 1.8 (in silico prediction, ChemAxon) |
| Comparator Or Baseline | 1‑Propionyl‑N‑phenyl‑3‑piperidinamine: cLogP ≈ 2.3; N‑Phenyl‑3‑piperidinamine: cLogP ≈ 1.5 |
| Quantified Difference | ΔcLogP ≈ −0.5 vs. propionyl analog; +0.3 vs. des‑acetyl parent |
| Conditions | ChemAxon cLogP algorithm (pH 7.4); validated against internal library standards |
Why This Matters
A lower logP relative to the propionyl analog predicts improved aqueous solubility and potentially reduced phospholipidosis risk, factors that directly influence compound progression in early‑stage CNS and non‑CNS screening cascades.
- [1] ChemAxon. Chemicalize platform – instant cheminformatics solutions. Available at: https://chemicalize.com/ View Source
